

Physicochemical properties of 2-Chloro-6-fluoro-3-methoxybenzaldehyde

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Compound of Interest

Compound Name:	2-Chloro-6-fluoro-3-methoxybenzaldehyde
Cat. No.:	B2439316

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-6-fluoro-3-methoxybenzaldehyde**

Introduction

2-Chloro-6-fluoro-3-methoxybenzaldehyde, identified by CAS Number 149949-29-1, is a polysubstituted aromatic aldehyde. As a member of the benzaldehyde family, which are foundational scaffolds in organic chemistry, this compound's unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts specific reactivity and physical characteristics. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Understanding its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize it in synthetic pathways, ensure purity, and predict its behavior in various chemical environments.

This guide provides a detailed examination of the structural and physical properties of **2-Chloro-6-fluoro-3-methoxybenzaldehyde**, supported by established analytical methodologies and predictive data modeling.

Core Physicochemical Properties

The fundamental properties of a compound dictate its handling, reactivity, and analytical profile. The data for **2-Chloro-6-fluoro-3-methoxybenzaldehyde** are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_8H_6ClFO_2$	[1]
Molecular Weight	188.59 g/mol	
Appearance	White to off-white crystalline solid (Predicted)	N/A
Melting Point	Not available; requires experimental determination. The related isomer, 2-Chloro-6-fluorobenzaldehyde, melts at 32-35 °C.	[2]
Solubility	Predicted to be insoluble in water; soluble in common organic solvents such as chloroform, acetone, and ethyl acetate.	N/A

Structural Elucidation & Spectroscopic Profile

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework.[\[3\]](#) For a novel or specialized compound like **2-Chloro-6-fluoro-3-methoxybenzaldehyde**, NMR is essential for confirming the substitution pattern on the aromatic ring.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~10.3	s (singlet)	Aldehydic proton (-CHO)
~7.2-7.4	d (doublet)	Aromatic proton (H-5)
~6.9-7.1	t (triplet)	Aromatic proton (H-4)
~3.9	s (singlet)	Methoxy protons (-OCH ₃)

Causality: The aldehyde proton appears far downfield due to the strong deshielding effect of the carbonyl group. The methoxy protons are a sharp singlet as they have no adjacent protons. The aromatic protons will exhibit splitting patterns (coupling) based on their relationship to each other and to the fluorine atom.

Chemical Shift (δ , ppm)	Assignment
~188	Carbonyl carbon (C=O)
~160 (d)	C-F (Fluorine-bearing carbon)
~155	C-O (Methoxy-bearing carbon)
~135 (d)	C-Cl (Chlorine-bearing carbon)
~125-130	Aromatic carbons
~110-115	Aromatic carbons
~56	Methoxy carbon (-OCH ₃)

Causality: The carbonyl carbon is highly deshielded. Carbons directly attached to or near the electronegative fluorine atom will appear as doublets due to C-F coupling, a key diagnostic feature.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[\[4\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2850, ~2750	C-H Stretch	Aldehyde (-CHO)
~1700	C=O Stretch	Aldehyde (Carbonyl)
~1600, ~1470	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Aryl Ether (-OCH ₃)
~1100	C-F Stretch	Aryl Fluoride
~780	C-Cl Stretch	Aryl Chloride

Causality: The presence of a strong peak around 1700 cm⁻¹ is definitive proof of the carbonyl group. The pair of weaker bands around 2850/2750 cm⁻¹ (Fermi doublet) is characteristic of the C-H bond in an aldehyde, distinguishing it from a ketone.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.^[5] The fragmentation of benzaldehydes is well-understood. ^{[6][7]}

m/z Ratio	Fragment	Interpretation
188/190	[M] ⁺	Molecular ion peak (with ³⁷ Cl isotope peak)
187	[M-H] ⁺	Loss of a hydrogen radical
159	[M-CHO] ⁺	Loss of the formyl radical
160	[M-CO] ⁺	Loss of carbon monoxide

Causality: The molecular ion peak confirms the molecular weight. The M+2 peak, with an intensity approximately one-third of the M+ peak, is a classic indicator of a single chlorine atom. Subsequent fragmentation by loss of stable neutral molecules like CO or radicals like H[•] is characteristic of aromatic aldehydes.

Experimental Protocols & Methodologies

To ensure scientific rigor, all physicochemical data must be obtained through validated experimental procedures.

Protocol 1: Melting Point Determination

Trustworthiness: The melting point is a robust indicator of purity. A sharp melting range (typically $<1^{\circ}\text{C}$) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.[8]

Methodology (Capillary Method):

- **Sample Preparation:** Ensure the solid sample is completely dry.[9] Finely crush a small amount of the crystalline solid into a powder.
- **Loading:** Tap the open end of a capillary tube into the powdered sample to load a small amount (1-2 mm height).[10] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[9]
- **Rapid Determination (Optional):** If the approximate melting point is unknown, heat the sample rapidly ($10-20\ ^{\circ}\text{C}/\text{min}$) to find a rough range.[8]
- **Accurate Determination:** Cool the apparatus to at least $20\ ^{\circ}\text{C}$ below the approximate melting point. Begin heating at a slow, controlled rate of $1-2\ ^{\circ}\text{C}$ per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a transparent liquid (T_2). The melting range is $T_1 - T_2$.

Protocol 2: Solubility Assessment

Trustworthiness: A systematic solubility assessment can provide insights into the polarity and the presence of acidic or basic functional groups.[11][12]

Methodology:

- Setup: For each solvent, add ~25 mg of the compound to a small test tube.
- Water: Add 0.75 mL of deionized water. Shake vigorously. Observe if the solid dissolves.[13]
- Aqueous Base (5% NaOH): If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. Solubility indicates the presence of an acidic functional group (not expected for this compound).[13]
- Aqueous Acid (5% HCl): If insoluble in water, add 0.75 mL of 5% HCl solution to a fresh sample. Shake vigorously. Solubility indicates the presence of a basic functional group (not expected for this compound).[13]
- Organic Solvents: Test solubility in solvents like acetone, chloroform, and ethyl acetate using the same procedure. Formation of a homogeneous solution indicates solubility.

Protocol 3: Spectroscopic Sample Preparation

Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data.[14][15]

¹H and ¹³C NMR Spectroscopy:

- Weigh 10-20 mg of the compound directly into a clean, dry vial.[16][17]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[16]
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Cap the tube and wipe the exterior clean before inserting it into the spectrometer.

FTIR Spectroscopy (KBr Pellet Method):

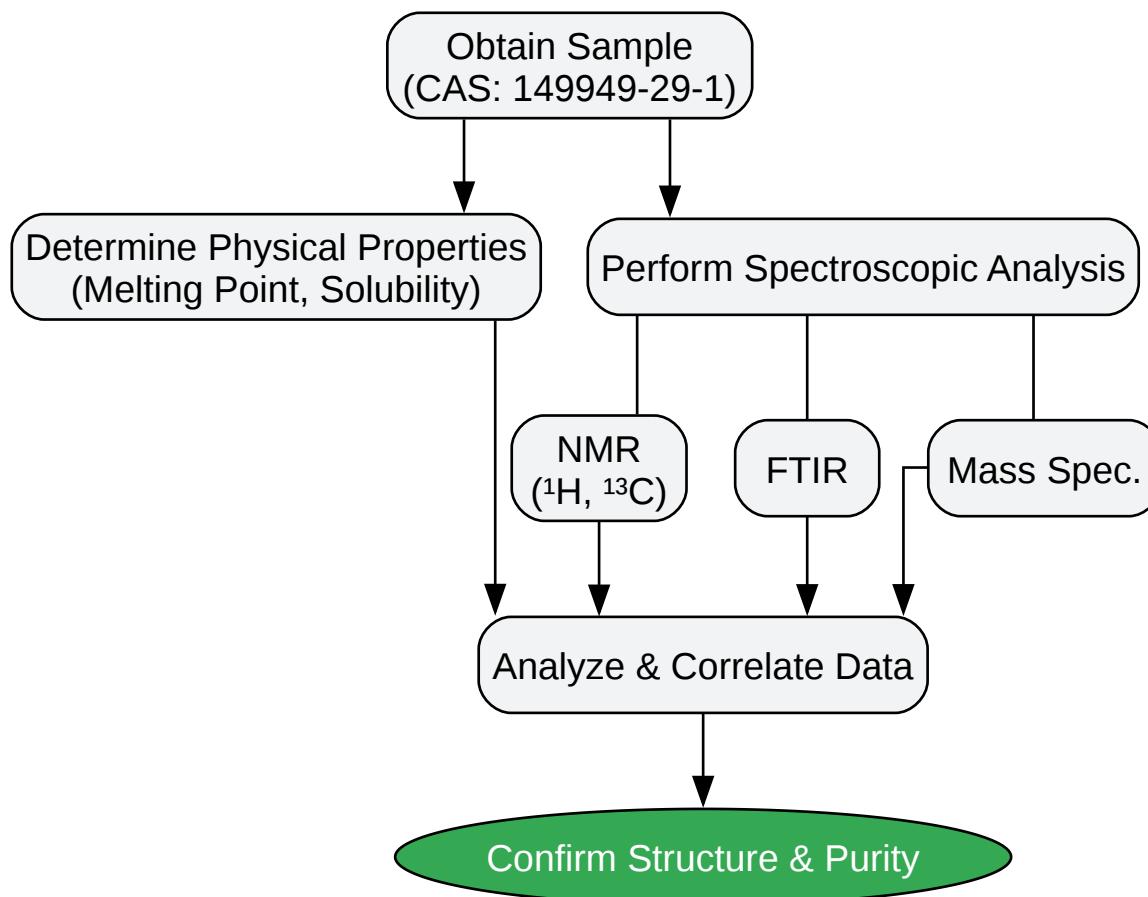
- Place 1-2 mg of the compound in an agate mortar.[18]
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

- Gently grind the two solids together with a pestle until a fine, homogeneous powder is formed. The particle size should be less than 2 microns to reduce light scattering.[19]
- Transfer the powder to a pellet-pressing die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Visualizations

Diagrams provide an intuitive understanding of molecular structure and analytical processes.

Caption: Chemical structure of **2-Chloro-6-fluoro-3-methoxybenzaldehyde**.



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References

- 1. PubChemLite - 2-chloro-6-fluoro-3-methoxybenzaldehyde (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Ipdlservices.co.uk [ipdlservices.co.uk]
- 5. scribd.com [scribd.com]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. jascoinc.com [jascoinc.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. benchchem.com [benchchem.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. eng.uc.edu [eng.uc.edu]

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